molecular formula C21H20ClN5O4S B12165359 (2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

(2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

Cat. No.: B12165359
M. Wt: 473.9 g/mol
InChI Key: BCLHOOJNKFUUIQ-FOKLQQMPSA-N
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Description

(2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Formation of the Hydrazinylidene Linkage: This step involves the condensation of a hydrazine derivative with an aldehyde or ketone to form the hydrazinylidene linkage.

    Attachment of the Phenoxyacetic Acid Moiety: The final step involves the esterification or amidation of phenoxyacetic acid with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinylidene linkage, potentially converting it to a hydrazine or amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, (2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and chlorophenyl group are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatile reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group can bind to enzymes, receptors, or other proteins, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The phenoxyacetic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
  • (2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
  • (2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

Uniqueness

The uniqueness of (2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid lies in its specific combination of functional groups and structural features. The presence of the ethyl group on the triazole ring, along with the chlorophenyl and phenoxyacetic acid moieties, imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H20ClN5O4S

Molecular Weight

473.9 g/mol

IUPAC Name

2-[2-[(E)-[[2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H20ClN5O4S/c1-2-27-20(14-7-9-16(22)10-8-14)25-26-21(27)32-13-18(28)24-23-11-15-5-3-4-6-17(15)31-12-19(29)30/h3-11H,2,12-13H2,1H3,(H,24,28)(H,29,30)/b23-11+

InChI Key

BCLHOOJNKFUUIQ-FOKLQQMPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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